4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8
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Overview
Description
4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen
Mechanism of Action
Target of Action
It is known that this compound is a deuterium-labeled version of 4-bromo-1-butanol . Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
As a deuterium-labeled compound, it is likely used to track the interaction of 4-bromo-1-butanol with its targets . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Deuterium-labeled compounds are often used to trace the biochemical pathways affected by their non-deuterium counterparts .
Pharmacokinetics
The incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
As a deuterium-labeled compound, it is likely used to study the effects of 4-bromo-1-butanol at the molecular and cellular level .
Action Environment
Like other deuterium-labeled compounds, its behavior may be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-butanol-d8 plays a significant role in biochemical reactions, particularly as a tracer in drug development processes. The deuterium labeling allows for precise quantitation of the compound during metabolic studies. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interactions between 4-Bromo-1-butanol-d8 and these enzymes are crucial for understanding its metabolic pathways and potential effects on drug metabolism .
Cellular Effects
4-Bromo-1-butanol-d8 influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, 4-Bromo-1-butanol-d8 can alter cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 4-Bromo-1-butanol-d8 involves its binding interactions with specific biomolecules. The deuterium atoms in its structure can influence the binding affinity and specificity of the compound towards its target enzymes and proteins. This can result in either inhibition or activation of these biomolecules, leading to changes in their functional activity. For example, 4-Bromo-1-butanol-d8 may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-butanol-d8 can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that 4-Bromo-1-butanol-d8 can maintain its activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-butanol-d8 in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .
Metabolic Pathways
4-Bromo-1-butanol-d8 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The presence of deuterium atoms can affect the rate and extent of these metabolic reactions, providing insights into the compound’s metabolic flux and its impact on metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-butanol-d8 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of 4-Bromo-1-butanol-d8 can influence its biological activity and effectiveness in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 typically involves the deuteration of 4-Bromobutan-1-ol. This can be achieved through a series of reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and techniques to achieve high yields and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and the concentration of deuterated reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The bromine atom can be reduced to form a deuterated butanol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Deuterated butanone.
Reduction: Deuterated butanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other deuterated compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutane: Similar structure but lacks the hydroxyl group.
4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-2-ol: Similar but with the hydroxyl group on the second carbon.
4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-one: Similar but with a carbonyl group instead of a hydroxyl group.
Uniqueness
4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is unique due to its specific placement of deuterium atoms and the presence of both a bromine atom and a hydroxyl group. This combination of features makes it particularly useful for specific types of chemical reactions and applications in research.
Properties
IUPAC Name |
4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLYRDVTMMSIP-SVYQBANQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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